(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxyocta-1,7-dienyl]-5-oxocyclopentyl]hept-5-enoic acid
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Overview
Description
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxyocta-1,7-dienyl]-5-oxocyclopentyl]hept-5-enoic acid is a derivative of prostaglandin E2, a naturally occurring prostaglandin with significant biological activities. This compound has been identified in human seminal fluid and is known for its role in various physiological processes .
Preparation Methods
The synthesis of (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxyocta-1,7-dienyl]-5-oxocyclopentyl]hept-5-enoic acid involves several steps, starting from prostaglandin E2. The synthetic route typically includes the dehydrogenation of prostaglandin E2 at the 19,20 positions. This process requires specific reaction conditions and reagents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxyocta-1,7-dienyl]-5-oxocyclopentyl]hept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxyocta-1,7-dienyl]-5-oxocyclopentyl]hept-5-enoic acid has several scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.
Biology: The compound is studied for its role in cellular signaling and its effects on various biological processes.
Medicine: Research focuses on its potential therapeutic applications, including its anti-inflammatory and vasodilatory effects.
Industry: It is used in the development of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxyocta-1,7-dienyl]-5-oxocyclopentyl]hept-5-enoic acid involves its interaction with specific prostaglandin receptors. These receptors are part of the G protein-coupled receptor family and mediate various downstream effects, including the modulation of inflammatory responses and vascular tone. The compound’s molecular targets include the EP1, EP2, EP3, and EP4 receptors, which are involved in different signaling pathways .
Comparison with Similar Compounds
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxyocta-1,7-dienyl]-5-oxocyclopentyl]hept-5-enoic acid is compared with other similar compounds, such as:
Prostaglandin E2: The parent compound with similar biological activities but without the dehydrogenation at the 19,20 positions.
19,20-Dehydroprostaglandin E1: Another dehydrogenated prostaglandin with slightly different biological effects.
18,19-Dehydroprostaglandin E2: A compound with dehydrogenation at different positions, leading to unique properties.
The uniqueness of this compound lies in its specific dehydrogenation, which imparts distinct chemical and biological properties .
Properties
CAS No. |
111219-93-3 |
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Molecular Formula |
C7H8N2O2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxyocta-1,7-dienyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h2,4,7,12-13,15-17,19,21,23H,1,3,5-6,8-11,14H2,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1 |
InChI Key |
DIRVEFSXGQYPLZ-ARSRFYASSA-N |
Isomeric SMILES |
C=CCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O |
SMILES |
C=CCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Canonical SMILES |
C=CCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Synonyms |
19,20-dehydroprostaglandin E2 |
Origin of Product |
United States |
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